molecular formula C23H30ClNO B3036888 2-[2-(4-Chlorophenyl)-2-adamantyl]-1-piperidino-1-ethanone CAS No. 400085-07-6

2-[2-(4-Chlorophenyl)-2-adamantyl]-1-piperidino-1-ethanone

Cat. No.: B3036888
CAS No.: 400085-07-6
M. Wt: 371.9 g/mol
InChI Key: AYQJYDIJVJSIQI-UHFFFAOYSA-N
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Description

2-[2-(4-Chlorophenyl)-2-adamantyl]-1-piperidino-1-ethanone is a complex organic compound that features an adamantyl group, a chlorophenyl group, and a piperidino group

Preparation Methods

The synthesis of 2-[2-(4-Chlorophenyl)-2-adamantyl]-1-piperidino-1-ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-chlorobenzyl chloride with adamantane in the presence of a strong base to form 2-(4-chlorophenyl)-2-adamantyl chloride. This intermediate is then reacted with piperidine under suitable conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.

Chemical Reactions Analysis

2-[2-(4-Chlorophenyl)-2-adamantyl]-1-piperidino-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[2-(4-Chlorophenyl)-2-adamantyl]-1-piperidino-1-ethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound’s unique structural properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 2-[2-(4-Chlorophenyl)-2-adamantyl]-1-piperidino-1-ethanone involves its interaction with specific molecular targets and pathways. The adamantyl group provides structural stability, while the piperidino group can interact with biological receptors. The compound may exert its effects by binding to and modulating the activity of these receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

2-[2-(4-Chlorophenyl)-2-adamantyl]-1-piperidino-1-ethanone can be compared with other similar compounds, such as:

    2-[2-(4-Chlorophenyl)-2-adamantyl]-1-morpholino-1-ethanone: This compound has a morpholino group instead of a piperidino group, which may result in different biological activities and applications.

    2-[2-(4-Chlorophenyl)-2-adamantyl]-1-pyrrolidino-1-ethanone: This compound features a pyrrolidino group, which can also affect its chemical and biological properties

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-adamantyl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30ClNO/c24-21-6-4-18(5-7-21)23(15-22(26)25-8-2-1-3-9-25)19-11-16-10-17(13-19)14-20(23)12-16/h4-7,16-17,19-20H,1-3,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQJYDIJVJSIQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CC2(C3CC4CC(C3)CC2C4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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